1-(2,3-Difluorophenyl)propan-1-ol

Description

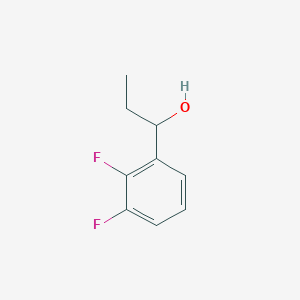

1-(2,3-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O (molecular weight: 172.17 g/mol). The compound features a propan-1-ol backbone substituted with a 2,3-difluorophenyl group at the 1-position. Fluorine atoms in the ortho (2-) and meta (3-) positions on the aromatic ring confer distinct electronic and steric properties, influencing solubility, lipophilicity, and reactivity. This structural motif is prevalent in pharmaceutical intermediates and bioactive molecules, as evidenced by its use in synthesizing pyrrolo-pyridazine derivatives (e.g., EP 4 374 877 A2) .

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10F2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 |

InChI Key |

ZKUNUROLLMXSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(2,3-Difluorophenyl)propan-1-ol

Key Differences

Substituent Position and Electronic Effects: The 2,3-difluoro substitution in the target compound creates a stronger electron-withdrawing effect compared to 3-fluoro (CAS 701-38-2) or 4-fluoro (CAS 701-47-3) analogues. This enhances electrophilicity and may improve binding affinity in drug-receptor interactions .

Biological Activity :

- 2,3-Difluorophenyl derivatives are frequently utilized in bioactive molecules, such as goxalapladib (CAS 412950-27-7), a naphthyridine-based anti-atherosclerosis agent. The 2,3-difluoro group in such compounds enhances target selectivity and pharmacokinetic profiles .

- In contrast, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated for fragrance use due to sensitization risks, highlighting how alkyl and aryl substituents influence safety profiles .

Physicochemical Properties: Limited melting point data exist for this compound, but its 3,5-difluoro isomer (CAS 878571-98-3) has a reported melting point range of 45–48°C, suggesting that fluorine positioning significantly impacts crystallinity . The higher lipophilicity of 2,3-difluoro derivatives (logP ~2.1) compared to mono-fluoro analogues (logP ~1.8) enhances membrane permeability, a critical factor in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.